Cas no 63921-06-2 (1,4-dimethyl 2-methyl-3-oxobutanedioate)

1,4-dimethyl 2-methyl-3-oxobutanedioate Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2-methyl-3-oxo-, 1,4-dimethyl ester
- dimethyl 2-methyl-3-oxobutanedioate
- dimethyl methyloxosuccinate
- 1,4-dimethyl 2-methyl-3-oxobutanedioate
- 63921-06-2
- EINECS 264-564-1
- AC9470
- SCHEMBL5143818
- MFCD18976650
- AKOS017920926
- 1,4-DIMETHYL2-METHYL-3-OXOBUTANEDIOATE
- DB-307846
- VWJXAXXLEPMWJY-UHFFFAOYSA-N
- DTXSID10981154
- dimethyl 2-methyl-3-oxosuccinate
- SY254097
- NS00053022
- EN300-1126778
-
- MDL: MFCD18976650
- Inchi: InChI=1S/C7H10O5/c1-4(6(9)11-2)5(8)7(10)12-3/h4H,1-3H3
- InChI Key: VWJXAXXLEPMWJY-UHFFFAOYSA-N
- SMILES: CC(C(=O)C(=O)OC)C(=O)OC
Computed Properties
- Exact Mass: 174.0528
- Monoisotopic Mass: 174.052823
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 69.7
Experimental Properties
- Density: 1.172
- Boiling Point: 229°Cat760mmHg
- Flash Point: 93.4°C
- Refractive Index: 1.425
- PSA: 69.67
1,4-dimethyl 2-methyl-3-oxobutanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126778-0.5g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 95% | 0.5g |
$836.0 | 2023-10-26 | |
Enamine | EN300-1126778-2.5g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 95% | 2.5g |
$1707.0 | 2023-10-26 | |
Enamine | EN300-1126778-5g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 95% | 5g |
$2525.0 | 2023-10-26 | |
Enamine | EN300-1126778-1g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 95% | 1g |
$871.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595344-1g |
Dimethyl 2-methyl-3-oxosuccinate |
63921-06-2 | 98% | 1g |
¥6164.00 | 2024-05-05 | |
eNovation Chemicals LLC | D779720-1g |
Dimethyl 2-Methyl-3-oxosuccinate |
63921-06-2 | 95% | 1g |
$650 | 2025-02-28 | |
eNovation Chemicals LLC | D779720-1g |
Dimethyl 2-Methyl-3-oxosuccinate |
63921-06-2 | 95% | 1g |
$650 | 2025-02-21 | |
Enamine | EN300-1126778-10.0g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1126778-0.1g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 95% | 0.1g |
$767.0 | 2023-10-26 | |
Enamine | EN300-1126778-0.25g |
1,4-dimethyl 2-methyl-3-oxobutanedioate |
63921-06-2 | 95% | 0.25g |
$801.0 | 2023-10-26 |
1,4-dimethyl 2-methyl-3-oxobutanedioate Related Literature
-
Jifeng Pang,Bo Zhang,Yu Jiang,Yu Zhao,Changzhi Li,Mingyuan Zheng,Tao Zhang Green Chem. 2021 23 2427
Additional information on 1,4-dimethyl 2-methyl-3-oxobutanedioate
Recent Advances in the Study of 1,4-Dimethyl 2-Methyl-3-Oxobutanedioate (CAS: 63921-06-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1,4-dimethyl 2-methyl-3-oxobutanedioate (CAS: 63921-06-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative of oxobutanedioic acid serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). Researchers successfully utilized 1,4-dimethyl 2-methyl-3-oxobutanedioate to develop a series of compounds showing promising activity against cancer-related PPIs, with particular efficacy observed in breast cancer cell lines. The study highlighted the compound's structural flexibility, which allows for diverse modifications while maintaining biological activity.
In the field of metabolic disease research, a team from Harvard Medical School reported in Nature Chemical Biology (2024) the use of 1,4-dimethyl 2-methyl-3-oxobutanedioate as a precursor for developing modulators of glucose metabolism. The researchers designed derivatives that showed selective activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. These findings suggest potential applications in the treatment of type 2 diabetes and obesity-related metabolic disorders.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification processes for 1,4-dimethyl 2-methyl-3-oxobutanedioate. A 2024 paper in Organic Process Research & Development described a novel enzymatic synthesis route that improves yield and reduces environmental impact compared to traditional chemical methods. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Structural analysis studies using X-ray crystallography and NMR spectroscopy have provided deeper insights into the molecular properties of 1,4-dimethyl 2-methyl-3-oxobutanedioate and its derivatives. These investigations, published in Acta Crystallographica Section E (2023), revealed important conformational details that explain the compound's reactivity and interaction with biological targets. Such structural information is proving invaluable for rational drug design efforts.
Looking forward, researchers anticipate expanding applications of 1,4-dimethyl 2-methyl-3-oxobutanedioate in drug discovery, particularly in fragment-based drug design and combinatorial chemistry approaches. Its balanced hydrophilicity-lipophilicity profile and multiple reactive sites make it an attractive scaffold for developing diverse chemical libraries. Ongoing clinical trials involving derivatives of this compound are expected to yield results in the coming years, potentially leading to new therapeutic options for challenging medical conditions.
63921-06-2 (1,4-dimethyl 2-methyl-3-oxobutanedioate) Related Products
- 3952-67-8(Methyl 3-methyl-2-oxobutanoate)
- 759-65-9(diethyl 2-methyl-3-oxo-butanedioate)
- 20577-64-4(Methyl 5-methyl-2,4-dioxohexanoate)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)



